![molecular formula C17H22N2O2 B2741631 N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide CAS No. 2411201-75-5](/img/structure/B2741631.png)
N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide, commonly known as BPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a small molecule that has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological conditions.
作用機序
BPEP acts as a selective antagonist of N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide by binding to the allosteric site of the receptor, thereby blocking the activation of the receptor by glutamate. This results in a decrease in the downstream signaling pathways activated by N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide, leading to a reduction in neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
BPEP has been shown to have several biochemical and physiological effects in different experimental models. It has been shown to reduce the release of dopamine in the striatum, which is a key neurotransmitter involved in the pathogenesis of Parkinson's disease. BPEP has also been shown to reduce the severity of motor symptoms in animal models of Parkinson's disease. In addition, BPEP has been shown to reduce anxiety-like behavior and improve cognitive function in animal models of anxiety and Alzheimer's disease.
実験室実験の利点と制限
BPEP has several advantages as a research tool. It is a small molecule that can easily penetrate the blood-brain barrier, making it an ideal candidate for studying the role of N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide in the central nervous system. BPEP has also been shown to have good selectivity and specificity for N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide, making it a reliable tool for studying the function of this receptor. However, BPEP has some limitations as well. It has a short half-life in vivo, which limits its use in long-term experiments. In addition, BPEP has been shown to have some off-target effects at high concentrations, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on BPEP and N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide. One direction is to develop more potent and selective antagonists of N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide that can be used in clinical settings. Another direction is to study the role of N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide in the pathogenesis of other neurological and psychiatric disorders, such as schizophrenia and autism spectrum disorder. Furthermore, the development of new imaging techniques can help to visualize the distribution and function of N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide in the brain, which can provide important insights into its role in normal and pathological conditions.
合成法
BPEP can be synthesized using a multi-step reaction starting from commercially available starting materials. The synthesis involves the reaction of 4-benzylpiperidine with 2-bromoacetylpropionyl bromide to obtain the intermediate product, which is further reacted with ethyl acetoacetate to yield the final product, BPEP. The synthesis method has been optimized to obtain high yields and purity of BPEP.
科学的研究の応用
BPEP has been extensively used in scientific research to study the role of N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide in various physiological and pathological conditions. It has been shown to have therapeutic potential in the treatment of several neurological and psychiatric disorders, including Parkinson's disease, Huntington's disease, anxiety, depression, and addiction. BPEP has also been used to study the role of N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide in synaptic plasticity, learning, and memory.
特性
IUPAC Name |
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-2-16(20)18-13-17(21)19-10-8-15(9-11-19)12-14-6-4-3-5-7-14/h2-7,15H,1,8-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOABNWDDZOAOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC(=O)N1CCC(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide](/img/structure/B2741548.png)
![(5,6-Dichloro-2-methylpyridin-3-yl)-[3-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B2741551.png)

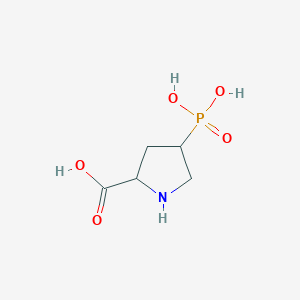

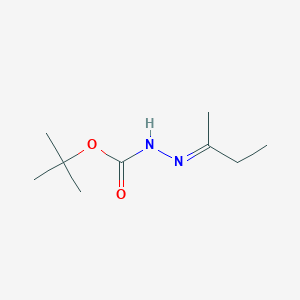
![2-(3,4-dimethoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2741557.png)
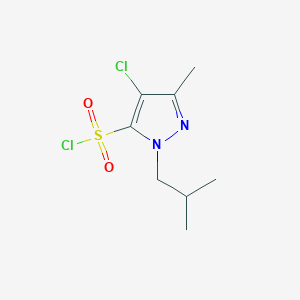

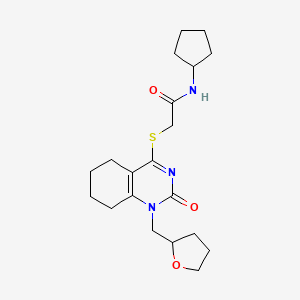
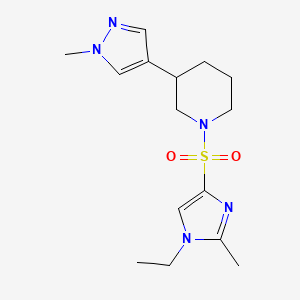


![N-(6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2741569.png)